2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
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Description
2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a chemical compound that belongs to the class of cyclopropyl amides. This compound has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Characterization
Research on similar compounds emphasizes the importance of synthetic strategies for creating novel molecules with potential therapeutic applications. For example, the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides involved primary compounds for structural identification through elemental analysis and spectroscopic methods such as IR and NMR, indicating a methodology that could be relevant for synthesizing and characterizing the specified compound (Yang Man-li, 2008).
Chemical Analysis Techniques
Techniques for the chemical analysis of compounds, such as the use of high-performance liquid chromatography (HPLC) for determining aliphatic thiols, demonstrate the utility of specific analytical methods in research. These methodologies could be applied to study the behavior, stability, and interactions of 2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide in various conditions (R. Gatti, V. Cavrini, P. Roveri, S. Pinzauti, 1990).
Potential Biological Activities
The exploration of biological activities of related compounds, such as the evaluation of novel benzophenone-thiazole derivatives for VEGF-A inhibition, offers a template for investigating the biological relevance of this compound. Such studies provide insights into potential therapeutic applications based on the inhibition of specific pathways or interactions with biological targets (T. Prashanth et al., 2014).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-12-4-1-2-5-13(12)20-10-15(19)18-11-16(7-8-16)14-6-3-9-21-14/h1-6,9H,7-8,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQROWYWZLSKNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=CC=C2F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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